GSK484 hydrochloride

PAD4 inhibitor potency comparison IC50

GSK484 hydrochloride is a non-interchangeable, SGC-validated chemical probe for PAD4. With an IC50 of 50 nM, it is 4-fold more potent than GSK199 and uniquely binds the low-calcium, inactive conformation of PAD4—a mechanistic feature absent in covalent inhibitors like Cl-amidine. Unlike pan-PAD inhibitors that confound interpretation, GSK484 ensures clean attribution of biological effects to PAD4-specific NETosis. Pair with the structurally matched inactive control GSK106 (IC50 >100 µM) to confirm target specificity. Validated in oncology, thrombosis, and autoimmune models. For robust, reproducible PAD4 research, accept no substitutes.

Molecular Formula C27H32ClN5O3
Molecular Weight 510.0 g/mol
CAS No. 1652591-81-5
Cat. No. B593301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK484 hydrochloride
CAS1652591-81-5
Synonyms[(3S,4R)-3-amino-4-hydroxy-1-piperidinyl][2-[1-(cyclopropylmethyl)-1H-indol-2-yl]-7-methoxy-1-methyl-1H-benzimidazol-5-yl]-methanone
Molecular FormulaC27H32ClN5O3
Molecular Weight510.0 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2OC)C(=O)N3CCC(C(C3)N)O)N=C1C4=CC5=CC=CC=C5N4CC6CC6.Cl
InChIInChI=1S/C27H31N5O3.ClH/c1-30-25-20(11-18(13-24(25)35-2)27(34)31-10-9-23(33)19(28)15-31)29-26(30)22-12-17-5-3-4-6-21(17)32(22)14-16-7-8-16;/h3-6,11-13,16,19,23,33H,7-10,14-15,28H2,1-2H3;1H/t19-,23+;/m0./s1
InChIKeyMULKOGJHUZTANI-ADMBKAPUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GSK484 hydrochloride CAS 1652591-81-5: Selective PAD4 Inhibitor for NETosis and Oncology Research


GSK484 hydrochloride (CAS 1652591-81-5) is a benzoimidazole-derived, reversible small-molecule inhibitor of peptidylarginine deiminase 4 (PAD4/PADI4), an enzyme that catalyzes protein citrullination and drives neutrophil extracellular trap (NET) formation [1]. It binds with high affinity to the low-calcium (inactive) conformation of PAD4, exhibiting an IC50 of 50 nM in calcium-free conditions [2]. The compound demonstrates selectivity over the other PAD isoforms (PAD1-3) and has been validated as a chemical probe by the Structural Genomics Consortium (SGC) [1]. GSK484 hydrochloride is primarily utilized as a research tool to interrogate PAD4-dependent NETosis in models of cancer metastasis, thrombosis, ischemia-reperfusion injury, and autoimmune inflammation [3].

Why GSK484 Hydrochloride Cannot Be Replaced by Generic PAD4 or Pan-PAD Inhibitors


Substituting GSK484 hydrochloride with another PAD4 inhibitor or a pan-PAD inhibitor introduces significant risk of confounding experimental results due to critical differences in isoform selectivity, potency, and mechanism. Pan-PAD inhibitors (e.g., Cl-amidine, BB-Cl-amidine) inhibit multiple PAD isoforms (PAD1-4), obscuring the specific biological role of PAD4 [1]. Even among PAD4-selective inhibitors, potency varies dramatically: the related compound GSK199 is 4-fold less potent (IC50 = 200 nM) [2], and the inactive control GSK106 (IC50 > 100 µM) fails to inhibit PAD4 entirely [3]. Furthermore, the calcium-dependence of GSK484's binding—it preferentially targets the low-calcium form of PAD4—is a unique mechanistic feature that is not replicated by many other PAD4 inhibitors, which may target the active, calcium-bound conformation [1]. These differences directly impact the degree of NETosis inhibition and downstream biological readouts, making GSK484 a non-interchangeable reagent.

GSK484 Hydrochloride Comparative Efficacy and Selectivity Data for Procurement Decisions


GSK484 Exhibits 4-Fold Higher Potency Than GSK199 in PAD4 Inhibition

GSK484 hydrochloride demonstrates an IC50 of 50 nM for PAD4 in the absence of calcium, which is 4-fold more potent than the structurally related PAD4 inhibitor GSK199, which has an IC50 of 200 nM under identical calcium-free conditions . Both compounds were evaluated using fluorescence polarization binding assays [1]. This potency difference is consistently reported across multiple vendors and studies .

PAD4 inhibitor potency comparison IC50

GSK484 Selectively Inhibits PAD4 with Minimal Activity Against PAD1, PAD2, and PAD3

GSK484 demonstrates remarkable selectivity for PAD4 over the other PAD isoforms (PAD1, PAD2, and PAD3) as measured by Ki and Kii values. For PAD4, GSK484 exhibits a Ki of 6.8 µM and a Kii of 65 µM. In contrast, its affinity for PAD1 (Ki = 108 µM, Kii = 470 µM), PAD2 (Ki = 107 µM, Kii = 1350 µM), and PAD3 (Ki = 2090 µM, Kii = 1230 µM) is substantially lower [1]. This translates to a >15-fold selectivity for PAD4 over PAD1 and PAD2 based on Ki values, and >300-fold based on Kii values [2]. In cellular assays and with recombinant enzymes, GSK484 has been shown to be selective over PAD1-3 [2].

PAD4 isoform selectivity PAD1 PAD2 PAD3

GSK484 Potency is Modulated by Calcium Concentration, a Unique Mechanistic Feature

GSK484 binds preferentially to the low-calcium (inactive) conformation of PAD4. In the absence of calcium (0 mM), its IC50 is 50 nM. However, in the presence of physiological calcium concentrations (2 mM), its potency decreases 5-fold to an IC50 of 250 nM . This calcium-dependent shift is a defining characteristic of GSK484 and is not observed for all PAD4 inhibitors, such as covalent inactivators that target the active, calcium-bound form [1]. The related compound GSK199 exhibits a similar but even more pronounced calcium-dependent shift, with an IC50 of 200 nM in 0 mM Ca2+ and an IC50 of 1.0 µM in 2 mM Ca2+, representing a 5-fold reduction in potency compared to a 5-fold reduction for GSK484 .

PAD4 calcium dependence mechanism of action

GSK484 Inhibits Tumor Growth and Enhances Radiosensitivity In Vivo at 4 mg/kg

In a nasopharyngeal carcinoma (NPC) xenograft model, daily intraperitoneal administration of GSK484 at 4 mg/kg for 40 days significantly inhibited tumor size, weight, and volume in mice following irradiation compared to control groups [1]. Similarly, in a colorectal cancer (CRC) xenograft model, GSK484 injection strengthened the radiosensitivity of tumors and inhibited NET formation in vivo [2]. A separate study in tumor-bearing mice demonstrated that GSK484 at 4 mg/kg daily for one week reversed signs of kidney dysfunction to the same extent as DNase I treatment, without any detectable signs of toxicity . While the inactive control GSK106 (IC50 > 100 µM) does not inhibit PAD4 or prevent NET formation in vivo , GSK484 shows consistent efficacy across multiple cancer models.

in vivo efficacy radiosensitization xenograft model

GSK484 Blocks Neutrophil Extracellular Trap (NET) Formation, a Functional Readout of PAD4 Inhibition

GSK484 effectively blocks the formation of neutrophil extracellular traps (NETs) in both mouse and human neutrophils, a key functional consequence of PAD4 inhibition . In a mouse model of experimental colitis (DSS-induced), treatment with GSK484 significantly diminished NET density in the colonic mucosa, reaching levels similar to those detected in control mice [1]. In contrast, the inactive control compound GSK106, which is structurally related to GSK484, does not prevent the citrullination of PAD4 target proteins or inhibit NET formation in mouse or human neutrophils (IC50 > 100 µM) [2]. This functional difference underscores the specificity of GSK484's action.

NETosis neutrophil extracellular traps functional assay

Recommended Applications for GSK484 Hydrochloride Based on Comparative Evidence


Investigating PAD4-Specific Mechanisms in NETosis-Driven Pathologies

Given its high selectivity for PAD4 over other PAD isoforms (PAD1-3) [1], GSK484 is the preferred reagent for studies aiming to dissect the specific contribution of PAD4 to NET formation (NETosis) in disease models. Unlike pan-PAD inhibitors that confound interpretation, GSK484 allows for clean attribution of observed effects to PAD4. This is critical for research into autoimmune diseases, thrombosis, and cancer metastasis where PAD4-dependent NETosis is implicated [2].

In Vivo Preclinical Studies of PAD4 Inhibition in Cancer Models

GSK484's favorable pharmacokinetic profile in mice and rats, including low-moderate clearance and good volume of distribution [1], combined with demonstrated in vivo efficacy at 4 mg/kg in xenograft models of nasopharyngeal and colorectal cancer [2], makes it a suitable tool compound for evaluating PAD4 as a therapeutic target in oncology. Researchers should use GSK106, the structurally matched inactive control, to confirm target specificity in these studies [3].

Probing the Role of the Low-Calcium Conformation of PAD4

GSK484's unique calcium-dependent binding profile—it preferentially targets the low-calcium, inactive conformation of PAD4 [1]—makes it a valuable probe for investigating the biological significance of this specific enzyme state. This application is not possible with covalent PAD4 inhibitors (e.g., Cl-amidine) that target the active, calcium-bound conformation. Researchers should be aware that the potency of GSK484 decreases 5-fold in the presence of 2 mM calcium (IC50 = 250 nM) compared to calcium-free conditions (IC50 = 50 nM) [2].

Radiosensitization Studies in Cancer Research

Multiple independent studies have demonstrated that GSK484 enhances the radiosensitivity of cancer cells, including colorectal cancer [1] and nasopharyngeal carcinoma [2]. This consistent observation across different cancer types supports its use as a tool to investigate the mechanistic link between PAD4 activity, NETosis, and resistance to radiotherapy. The 4-fold higher potency of GSK484 compared to GSK199 (IC50 50 nM vs. 200 nM) [3] ensures robust target engagement at lower concentrations, reducing potential off-target effects in these sensitive assays.

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